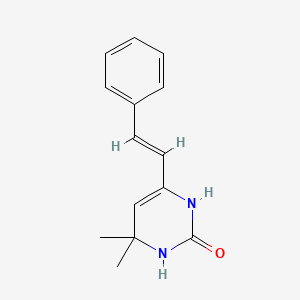

4,4-dimethyl-6-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone

Übersicht

Beschreibung

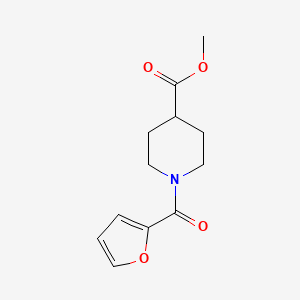

4,4-dimethyl-6-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone, also known as DMVP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. DMVP is a pyrimidine derivative that contains a vinyl group and two methyl groups at the 4 and 4' positions, respectively.

Wissenschaftliche Forschungsanwendungen

Molecular Self-Assembly

4,4-dimethyl-6-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone and its derivatives have been explored for their unique ability to dimerize through hydrogen bonding, significantly contributing to the development of supramolecular architectures. For instance, ureidopyrimidinones demonstrate strong dimerization via quadruple hydrogen bonds, making them attractive building blocks for supramolecular polymers and networks (Beijer, F. H., et al., 1998). These findings are crucial for designing molecular systems with predefined properties, such as high stability and specificity in molecular recognition processes.

Pharmaceutical Design

In the realm of pharmaceutical sciences, pyrimidinone derivatives exhibit a broad range of biological activities. Research into the regioselective alkylation of 4,6-dimethyl-1-phenyl-2(1H)-pyrimidinone has yielded compounds with potential pharmaceutical applications, highlighting the synthetic versatility and the functional tunability of these molecules (Katoh, A., et al., 1984). Such chemical manipulations enable the production of analogs with improved pharmacokinetic properties or enhanced activity against specific targets.

Materials Science

The synthesis and characterization of novel materials derived from pyrimidinone-based monomers have led to the development of polyimides with exceptional thermal stability, mechanical strength, and dielectric properties (Wang, X., et al., 2007). These materials are promising for applications in electronics and aerospace industries, where high-performance polymers are essential. Furthermore, the exploration of pyridine-containing polyimides has opened new avenues for creating advanced materials with specific optical and electronic characteristics, suitable for use in next-generation electronic devices (Yan, S., et al., 2011).

Eigenschaften

IUPAC Name |

4,4-dimethyl-6-[(E)-2-phenylethenyl]-1,3-dihydropyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-14(2)10-12(15-13(17)16-14)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,15,16,17)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIXVEPIBCBDMH-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(NC(=O)N1)C=CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=C(NC(=O)N1)/C=C/C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401183912 | |

| Record name | 2(1H)-Pyrimidinone, 3,4-dihydro-4,4-dimethyl-6-styryl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27656-23-1 | |

| Record name | 2(1H)-Pyrimidinone, 3,4-dihydro-4,4-dimethyl-6-styryl-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27656-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyrimidinone, 3,4-dihydro-4,4-dimethyl-6-styryl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5589583.png)

![4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5589589.png)

![2-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5589594.png)

![4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5589597.png)

![4-[(3-phenoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589612.png)

![(3R*,4R*)-3-methyl-1-[(pyridin-4-ylthio)acetyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5589636.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5589653.png)

![3-(2-chloro-6-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5589661.png)

![9-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5589667.png)